

# Application Notes and Protocols for Intravenous Administration of Stresscopin in Preclinical Studies

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## Compound of Interest

Compound Name: Stresscopin (human)

Cat. No.: B15571886

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These application notes provide a comprehensive overview and detailed protocols for the intravenous (IV) administration of Stresscopin in preclinical research settings. Stresscopin, a selective agonist for the corticotropin-releasing factor type 2 receptor (CRFR2), has shown significant potential in modulating cardiovascular function, particularly in the context of heart failure.

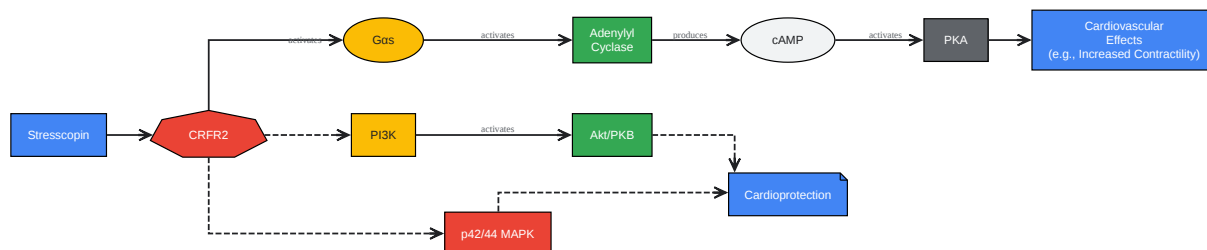
## Introduction

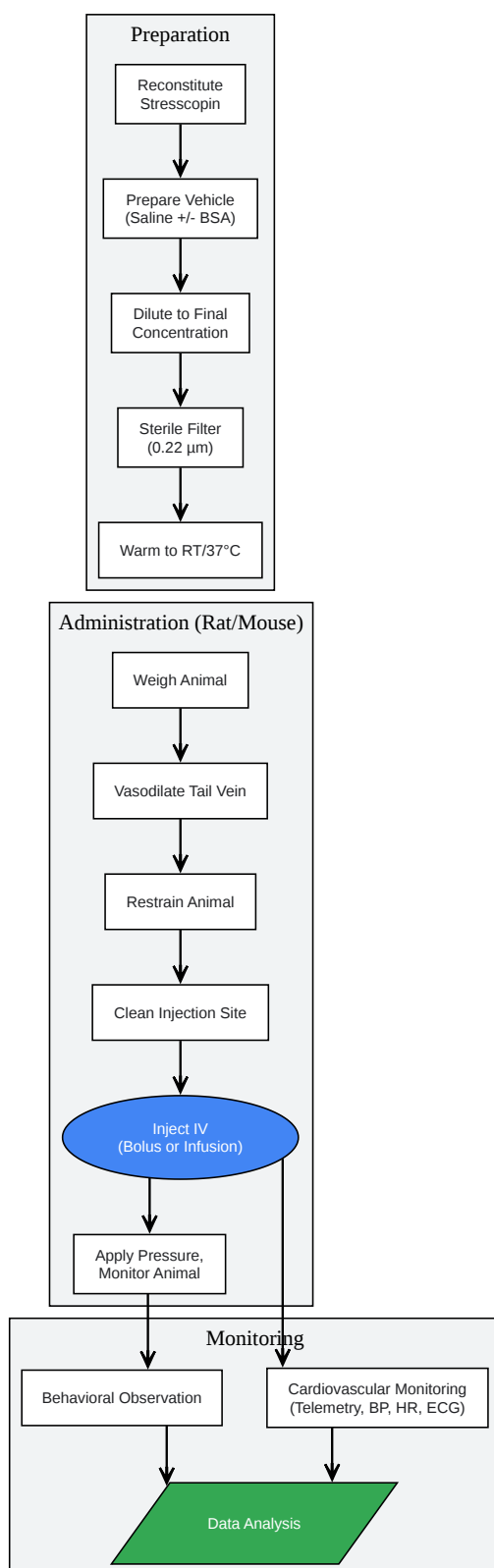
Stresscopin, also known as Urocortin III, is a peptide hormone belonging to the corticotropin-releasing factor (CRF) family. It exerts its biological effects primarily through the activation of CRFR2, which is expressed in various tissues, including the heart and vasculature. Preclinical and clinical studies have highlighted its therapeutic potential, particularly its ability to improve cardiac output and reduce systemic vascular resistance without significantly affecting heart rate or blood pressure.

## Signaling Pathway

Stresscopin binding to CRFR2, a G-protein coupled receptor, primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade is central

to the observed cardiovascular effects. Additionally, evidence suggests the involvement of the p42/44 MAPK and Akt/Protein Kinase B pathways, which are associated with cardioprotective effects.





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